![molecular formula C9H10ClF2N B2361424 (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2197054-96-7](/img/structure/B2361424.png)
(1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Description
(1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is also known as LY-2140023 and has been studied for its potential use as an antipsychotic drug.
Scientific Research Applications
- Difluorindanamine hydrochloride exhibits antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. It could be valuable in combating infections and developing new antibiotics .
- The compound’s structure and solubility characteristics make it suitable for drug delivery applications. Researchers have investigated its use in controlled-release systems, where it can encapsulate drugs and release them in response to specific triggers (e.g., UV light) or pH changes .
- Ionic liquids (ILs) are low-melting salts with unique properties. Difluorindanamine hydrochloride derivatives have been studied as components of ILs. These ILs can serve as green solvents, catalysts, and electrolytes in various chemical processes .
- Fluorinated compounds play a crucial role in medicinal chemistry and materials science. Difluorindanamine hydrochloride’s fluorine atoms enhance lipophilicity, alter pharmacokinetics, and improve bioavailability. Researchers explore its use as a fluorinated building block for drug design .
Antibacterial Activity
Drug Delivery Systems
Ionic Liquids and Catalysis
Fluorinated Building Blocks
properties
IUPAC Name |
(1S)-5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGKCSOJPKGCKX-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C(=CC(=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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